molecular formula C4H3ClIN3 B2659221 6-Chloro-5-iodopyrazin-2-amine CAS No. 925678-00-8

6-Chloro-5-iodopyrazin-2-amine

Cat. No.: B2659221
CAS No.: 925678-00-8
M. Wt: 255.44
InChI Key: YEBDYUMXHLRMBW-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyrazin-2-amine typically involves the iodination of 6-chloropyrazin-2-amine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows :

  • Dissolve 6-chloropyrazin-2-amine in DMSO.
  • Add N-iodo-succinimide to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product using silica gel chromatography with a suitable eluent (e.g., petroleum ether: ethyl acetate).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

6-Chloro-5-iodopyrazin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-bromopyrazin-2-amine
  • 6-Chloro-5-fluoropyrazin-2-amine
  • 6-Chloro-5-methylpyrazin-2-amine

Uniqueness

6-Chloro-5-iodopyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms on the pyrazine ring. This combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-chloro-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDYUMXHLRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-chloropyrazin-2-amine (10.0 g, 77 mmol) in DMSO (100 ml) was treated with 1-iodopyrrolidine-2,5-dione (20.84 g, 93 mmol). The reaction mixture was stirred at RT for 2 days and then added to water (800 ml). The pH was adjusted to pH 8-9 using a sat. NaHCO3 solution and the resulting suspension was filtered, washing with water (×3) and dried under vacuum to afford the titled compound as an orange solid;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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